molecular formula C7H14O7 B1343197 d-Glycero-l-gluco-heptose CAS No. 23102-92-3

d-Glycero-l-gluco-heptose

Cat. No. B1343197
CAS RN: 23102-92-3
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-ULQPCXBYSA-N
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Description

“d-Glycero-l-gluco-heptose” is a useful chemical compound with a variety of research applications . It is an indispensable compound, showcasing multifaceted applicability across diverse research domains, including diabetes, cancer, and cardiovascular disorders . It is a constituent of the peptidoglycan of Campylobacter jejuni, the main bacterium that causes toxic food poisoning .


Synthesis Analysis

The synthesis of “d-Glycero-l-gluco-heptose” has been optimized and developed for gram-scale production from readily available d-glucose . The synthesis involves a direct phosphorylation of the O6, O7-unprotected heptose . This refined method could be of practical value for further biological screening of heptose phosphate derivatives .


Molecular Structure Analysis

The molecular formula of “d-Glycero-l-gluco-heptose” is C7H14O7 . It is thought that all heptose variations derive from the modification of GDP-d-glycero-α-d-manno-heptose (GMH) .


Chemical Reactions Analysis

“d-Glycero-l-gluco-heptose” is a product of a TKT-dependent heptulose shunt in which Suc-derived Fru 6-P is converted either to Sed 7-P or mannoheptulose 7-P or both in competent tissues and species . In plants, free heptuloses probably arise as a consequence of phosphatase activity, whereas heptoses appear to be formed by isomerisation of the corresponding phloem translocated heptuloses following import into non-photosynthetic tissue .


Physical And Chemical Properties Analysis

The boiling point of “d-Glycero-l-gluco-heptose” is approximately 269.7°C . Its density is approximately 1.3374 , and its refractive index is approximately 1.4455 .

Scientific Research Applications

Synthesis of Heptose Phosphates

Heptose phosphates are unique linkers between endotoxic lipid A and O-antigen in the bacterial membrane. They are recognized by the receptors of the innate immune system . Understanding the mechanisms of immune system activation is important for the development of therapeutic agents to combat infectious diseases and overcome antibiotic resistance . d-Glycero-l-gluco-heptose is used in the gram-scale production of 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate from readily available d-glucose .

Development of New Antibiotics and Vaccines

Bacterial lipopolysaccharides (LPS) are important bio-medical structures, playing a major role in the interaction with human immune systems . Their core regions, containing multiple units of L-glycero-D-manno heptoses (L,D-heptose), are highly conserved structurally, making them an epitope of high interest for the potential development of new antibiotics and vaccines .

Understanding Immune System Interactions

L-glycero-D-manno-heptose (L,D-heptose) has been identified as a major constituent of the lipopolysaccharide (LPS) of Gram-negative bacteria, an important mediator for numerous interactions with the native and adaptive immune system of the host .

Research on Bacterial Lipopolysaccharides (LPS)

Microorganisms are able to generate a variety of sugars which, to our current knowledge are absent in vertebrate organisms. Among these, L-glycero-D-manno-heptose (L,D-heptose) has been identified as a major constituent of the lipopolysaccharide (LPS) of Gram-negative bacteria .

Study of Biosynthetic Pathways

The discovery of natural heptoses prompted chemists to create methods for their total synthesis in the laboratory both to prove their structures and to deduce biosynthetic pathways of their further transformations and products .

Transformation to Heptulose

A detailed stereochemical analysis using d- and l-tetroses confirmed that structural integrity of the substrate was retained during conversion to the resultant heptulose .

Future Directions

The future directions of “d-Glycero-l-gluco-heptose” research could involve further exploration of its biochemical origin and physiological function in plants and algae . Additionally, its role in the biosynthesis of heptoses used in the construction of capsular polysaccharides in human pathogens could be further investigated .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-ULQPCXBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610968
Record name D-glycero-L-gluco-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Glycero-l-gluco-heptose

CAS RN

23102-92-3
Record name D-glycero-L-gluco-Heptose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23102-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-glycero-L-gluco-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of d-Glycero-l-gluco-heptose?

A1: d-Glycero-l-gluco-heptose is a crucial component of the capsular polysaccharide (CPS) in certain bacteria, most notably Campylobacter jejuni [, , ]. The CPS plays a vital role in maintaining bacterial cell wall integrity and evading the host's immune response []. Variations in the heptose moieties of the CPS contribute to the diversity observed among C. jejuni strains [].

Q2: How is d-Glycero-l-gluco-heptose synthesized in Campylobacter jejuni?

A2: The biosynthesis of d-Glycero-l-gluco-heptose in C. jejuni involves a multi-step enzymatic pathway. Research suggests that GDP-d-glycero-α-d-manno-heptose acts as the precursor molecule []. Specifically, three enzymes have been identified in C. jejuni NCTC 11168:

  • Cj1427: This enzyme catalyzes the oxidation of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-4-keto-α-d-lyxo-heptose using α-ketoglutarate [].
  • Cj1430: This enzyme, belonging to the cupin superfamily, facilitates a double epimerization at the C3 and C5 positions of GDP-d-glycero-4-keto-α-d-lyxo-heptose, yielding GDP-d-glycero-4-keto-β-l-xylo-heptose [, ].
  • Cj1428: This enzyme, classified as a short-chain dehydrogenase/reductase, uses NADPH to stereospecifically reduce GDP-d-glycero-4-keto-β-l-xylo-heptose to GDP-d-glycero-β-l-gluco-heptose [, ].

Q3: Have any enzymes involved in d-Glycero-l-gluco-heptose modification been characterized?

A3: Yes, two pyridoxal phosphate (PLP)-dependent enzymes, Cj1436 and Cj1437, have been identified in C. jejuni NCTC 11168 and play a role in modifying the d-glucuronic acid moiety within the CPS, which is linked to the d-Glycero-l-gluco-heptose unit [].

  • Cj1436: This enzyme catalyzes the decarboxylation of l-serine phosphate, leading to the formation of ethanolamine phosphate [].
  • Cj1437: This enzyme catalyzes the transamination of dihydroxyacetone phosphate in the presence of l-glutamate, resulting in the production of (S)-serinol phosphate [].

Q4: What is the role of Cj1438 in the CPS biosynthesis of C. jejuni?

A4: Cj1438 plays a crucial role in forming the amide bond within the CPS structure of C. jejuni NCTC 11168 []. Specifically, the C-terminal domain of Cj1438 functions as an ATP-dependent amidoligase. This enzyme catalyzes the formation of an amide bond using MgATP and d-glucuronate in the presence of either ethanolamine phosphate or (S)-serinol phosphate []. This amidation step is essential for attaching either ethanolamine or serinol to the glucuronate moiety within the repeating unit of the C. jejuni CPS [].

Q5: Are there any structural studies on the enzymes involved in d-Glycero-l-gluco-heptose synthesis?

A5: Yes, the three-dimensional crystal structures of both Cj1430 and Cj1428 have been solved [, , ]. The structure of Cj1430 was determined at a resolution of 1.85 Å in complex with a product analogue, GDP-d-glycero-β-l-gluco-heptose [, ]. For Cj1428, the structure was elucidated at 1.50 Å resolution in the presence of NADPH [, ]. These structural insights provide valuable information for understanding the catalytic mechanisms of these enzymes.

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